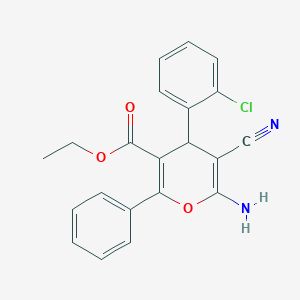
ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family. Pyrans are known for their diverse biological activities and are commonly found in natural compounds such as alkaloids, carbohydrates, and antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate typically involves a cycloaddition reaction. One common method is the reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of a base such as piperidine . This reaction yields the desired pyran compound in high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has a similar structure but with a different substituent on the phenyl ring.
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate: Another similar compound with a different substituent on the pyran ring.
Uniqueness
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate (CAS: 72916-31-5) is a compound belonging to the 4H-pyran family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on a review of recent literature.
Synthesis and Structural Characteristics
The compound can be synthesized using a water-mediated three-component reaction involving ethyl 3-oxohexanoate, malononitrile, and appropriate aldehydes. This method has been shown to yield the product efficiently with high purity, confirmed through IR and NMR spectroscopy . The structural analysis reveals a flattened-boat conformation of the pyran ring, which may influence its biological interactions.
Antimicrobial Properties
Recent studies indicate that derivatives of 4H-pyrans exhibit significant antimicrobial activity. Although specific data on this compound is limited, related compounds in the 4H-pyran class have demonstrated broad-spectrum antimicrobial effects with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .
Antioxidant Activity
The antioxidant potential of similar compounds has been assessed using DPPH scavenging assays, where certain derivatives showed scavenging percentages between 84.16% and 90.52% . This suggests that this compound may possess comparable antioxidant properties, warranting further investigation.
Anti-inflammatory Effects
Compounds within this class have also been evaluated for their anti-inflammatory effects. In studies measuring human red blood cell (HRBC) membrane stabilization, some derivatives exhibited significant protective effects, with stabilization percentages reaching up to 99.25% . This highlights the potential of this compound in managing inflammatory conditions.
Case Studies and Research Findings
Several studies have focused on the pharmacological activities of pyran derivatives:
- Antitumor Activity : A study indicated that certain pyran derivatives demonstrated sub-micromolar cytotoxic activities against tumor cell lines, suggesting potential as anticancer agents .
- Calcium Channel Blockade : Some derivatives have been identified as effective calcium channel blockers, which could be relevant for cardiovascular applications .
- Relaxant Effects : The vasorelaxant properties of related compounds have been documented, indicating a broader therapeutic potential in treating hypertension and other vascular disorders .
Summary of Biological Activities
Properties
CAS No. |
72916-31-5 |
|---|---|
Molecular Formula |
C21H17ClN2O3 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C21H17ClN2O3/c1-2-26-21(25)18-17(14-10-6-7-11-16(14)22)15(12-23)20(24)27-19(18)13-8-4-3-5-9-13/h3-11,17H,2,24H2,1H3 |
InChI Key |
ORHWZJFAPBUCKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















